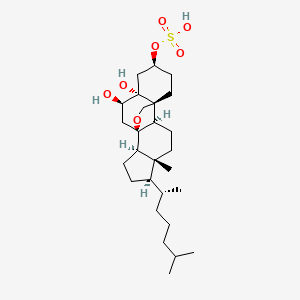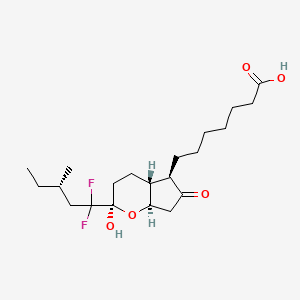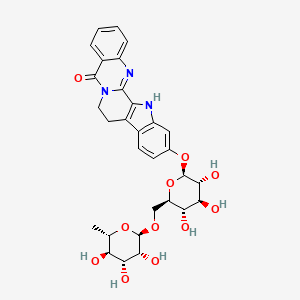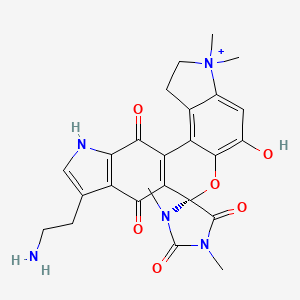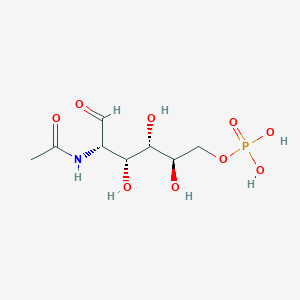
2-Methyl-3-hydroxybutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-hydroxybutyrate is a hydroxy fatty acid anion that is the conjugate base of 2-methyl-3-hydroxybutyric acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It derives from a butyrate. It is a conjugate base of a 3-hydroxy-2-methylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
Role as a Metabolite and Signal Molecule
2-Methyl-3-hydroxybutyrate, a derivative of 3-hydroxybutyrate (3-HB), plays a crucial role in various biological processes. In animals, 3-HB is a product of fatty acid oxidation, serving as an alternative energy source when blood glucose is low. It's also a substrate for polyhydroxybutyrate synthesis in microorganisms and acts as a regulatory molecule in plants, influencing gene expression related to DNA methylation. Remarkably, 3-HB in animals functions beyond an intermediate metabolite; it's a regulatory molecule impacting gene expression, lipid metabolism, neuronal function, and metabolic rate. Its regulation of histone deacetylases highlights its epigenetic influence on gene expression, demonstrating therapeutic potential due to its various functions (Mierziak, Burgberger, & Wojtasik, 2021).
Influence on Glial Cells Growth
The derivatives of 3-HB, including D-3-HB, DL-3-HB, and M-3-HB, exhibit significant effects on the apoptosis and cytosolic Ca(2+) concentration of mouse glial cells. Notably, these derivatives reduce apoptosis and elevate cytosolic Ca(2+) concentration, suggesting their potential as neural protective agents (Xiao, Zhao, & Chen, 2007).
Application in Sensor Technology
An electrochemical sensor for directly measuring 3-HB in blood uses the electrocatalytic oxidation of enzymatically generated NADH. This sensor's stability and specificity make it a valuable tool in medical diagnostics and research (Batchelor, Green, & Sketch, 1989).
Role in Polymer Degradation and Stability
3-HB is integral to the study of polymer degradation and stability. Its derivatives play a crucial role in the methanolysis of poly (3-hydroxybutyrate), influencing the conversion rates and yield of methyl 3-hydroxybutyrate, a significant component in biodegradable plastics. This research is pivotal for developing environmentally friendly materials (Song et al., 2016).
Investigation of Stereochemistry
Research into the stereochemistry of 3-hydroxy-2-methylbutyric acid, a close derivative, has provided insights into the configurations and properties of its stereoisomers. This knowledge is crucial for understanding the molecular structure and potential applications in various fields, including pharmacology and materials science (Tai & Imaida, 1978).
Eigenschaften
Molekularformel |
C5H9O3- |
|---|---|
Molekulargewicht |
117.12 g/mol |
IUPAC-Name |
3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/p-1 |
InChI-Schlüssel |
VEXDRERIMPLZLU-UHFFFAOYSA-M |
SMILES |
CC(C(C)O)C(=O)[O-] |
Kanonische SMILES |
CC(C(C)O)C(=O)[O-] |
Synonyme |
2-methyl-3-hydroxybutyrate 2-methyl-3-hydroxybutyric acid 2-methyl-3-hydroxybutyric acid, (R-(R*,S*))-isomer alpha-methyl-beta-hydroxybutyrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



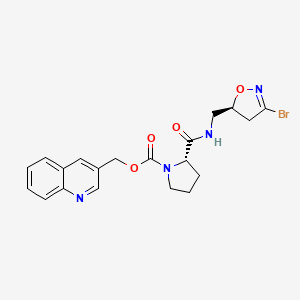
![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]oxy-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]oxy-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1258443.png)


